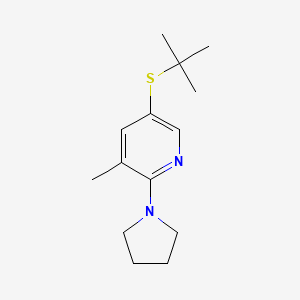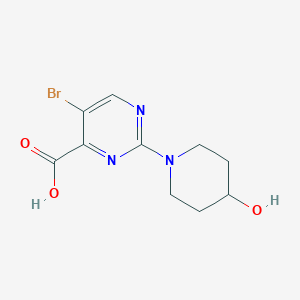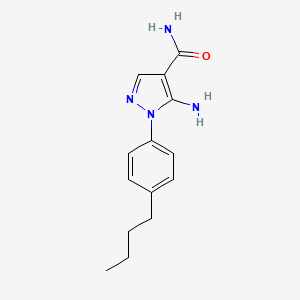![molecular formula C13H19ClN2O3 B11789977 Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩は、分子式C13H19ClN2O3の化学化合物です。ピペラジン環とテトラヒドロベンゾジオキシン部分を含む独自の構造で知られています。 この化合物は、化学、生物学、医学の分野で特に、さまざまな科学研究用途で使用されています .
準備方法
合成経路と反応条件
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩の合成は、通常、複数のステップを含みます。一般的な方法の1つは、制御された条件下でピペラジンを適切なベンゾジオキシン誘導体と反応させることです。 この反応は、多くの場合、触媒の存在下で、不必要な副反応を防ぐために不活性雰囲気下で行われます .
工業的生産方法
この化合物の工業的生産には、実験室規模の合成方法をスケールアップすることが含まれます。このプロセスには、大型反応器の使用、精密な温度制御、および高収率と純度を確保するための継続的な監視が含まれます。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
一般的な試薬と条件
これらの反応には、通常、制御された温度、圧力、pHなどの特定の条件が必要です。 たとえば、酸化反応には酸性または塩基性条件が必要になる場合がありますが、還元反応には、不必要な副反応を防ぐために無水条件が必要になることがよくあります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化生成物を生成する可能性があります .
科学研究への応用
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩は、幅広い科学研究への応用があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: 生物学的経路とメカニズムの研究に使用されます。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれる場合があります。 この化合物は、これらの標的に結合し、その活性を調節することにより、細胞プロセスにおける変化を引き起こすことで効果を発揮する可能性があります .
類似化合物との比較
類似化合物
3-(ピペラジン-1-イル)-1,2-ベンゾチアゾール誘導体: これらの化合物は、類似のピペラジン部分を持ち、抗菌活性で知られています.
ピペラジン誘導体: これらの化合物は、抗ウイルス、抗精神病、抗菌効果など、幅広い生物学的活性を持っています.
独自性
ピペラジン-1-イル(2,3,4a,8a-テトラヒドロベンゾ[b][1,4]ジオキシン-2-イル)メタノン塩酸塩は、ピペラジン環とテトラヒドロベンゾジオキシン部分の特定の組み合わせにより独自です。 この独自の構造は、その独特の化学的および生物学的特性に貢献し、科学研究のための貴重な化合物となっています .
特性
分子式 |
C13H19ClN2O3 |
|---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
2,3,4a,8a-tetrahydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,10-12,14H,5-9H2;1H |
InChIキー |
ZYTPQSYSHMKUBP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2COC3C=CC=CC3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)



